3-cyclobutylidenecyclobutan-1-amine hydrochloride
Description
3-Cyclobutylidenecyclobutan-1-amine hydrochloride is a bicyclic amine hydrochloride characterized by a fused cyclobutane ring system. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 159.66 g/mol . The compound’s structure features a cyclobutylidene moiety (a fused bicyclic system), which imparts unique steric and electronic properties compared to monocyclic analogs.
Properties
IUPAC Name |
3-cyclobutylidenecyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVIHJIPPYUMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC(C2)N)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutylidenecyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutylidene ring followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylamine derivatives .
Scientific Research Applications
3-cyclobutylidenecyclobutan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent or in drug development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclobutylidenecyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane-Derived Amine Hydrochlorides
Below is a systematic comparison of 3-cyclobutylidenecyclobutan-1-amine hydrochloride with structurally related cyclobutane-containing amine hydrochlorides, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Molecular Comparison
Key Findings:
Structural Complexity and Rigidity: The bicyclic system in 3-cyclobutylidenecyclobutan-1-amine HCl provides enhanced rigidity compared to monocyclic analogs like 3-methylcyclobutanamine HCl or 3,3-dimethylcyclobutanamine HCl. This rigidity is advantageous in drug design for enforcing specific conformations in target molecules .
Substituent Effects :
- 1-(3-Chlorophenyl)cyclobutan-1-amine HCl incorporates an aromatic chlorophenyl group, enabling π-π interactions in receptor binding. This makes it relevant in CNS drug research (e.g., dopamine receptor modulation) .
- 3-Cyclohexylcyclobutan-1-amine HCl ’s bulky cyclohexyl group enhances hydrophobicity, favoring applications in lipid-soluble polymers or coatings .
Synthetic Utility: Monocyclic derivatives like 3-methylcyclobutanamine HCl and 3,3-dimethylcyclobutanamine HCl are simpler to synthesize via cyclization or alkylation, making them cost-effective building blocks . The bicyclic target compound likely requires more specialized synthesis (e.g., ring-closing metathesis), as suggested by its inclusion in Enamine Ltd’s building block catalog .
Stability and Storage: Most cyclobutane-derived hydrochlorides (e.g., 3,3-dimethylcyclobutanamine HCl) are stored at 2–8°C to prevent degradation, as noted for structurally similar compounds . The target compound’s fused ring system may improve thermal stability compared to monocyclic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
